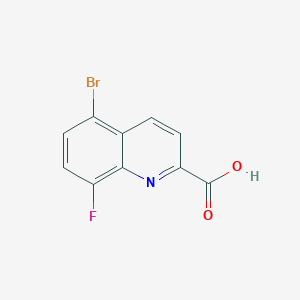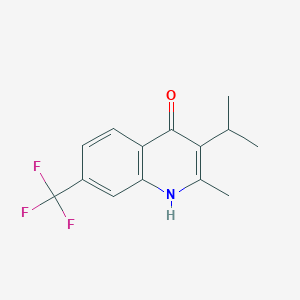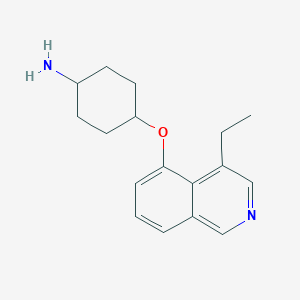
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol This compound is characterized by the presence of a cyclohexanamine moiety linked to an ethylisoquinoline group through an ether linkage
Preparation Methods
The synthesis of Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylisoquinolin-5-ol with cis-4-chlorocyclohexanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.
Scientific Research Applications
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amine and ether functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and ether functionalities allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Comparison with Similar Compounds
Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine can be compared with other similar compounds, such as:
Trans-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine: Differing in the stereochemistry of the cyclohexanamine moiety, which can affect its reactivity and biological activity.
4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanone:
4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanol: Featuring a hydroxyl group instead of an amine, leading to different reactivity and interactions.
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-(4-ethylisoquinolin-5-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C17H22N2O/c1-2-12-10-19-11-13-4-3-5-16(17(12)13)20-15-8-6-14(18)7-9-15/h3-5,10-11,14-15H,2,6-9,18H2,1H3 |
InChI Key |
DEYDJSDEQPMCRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1)C=CC=C2OC3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

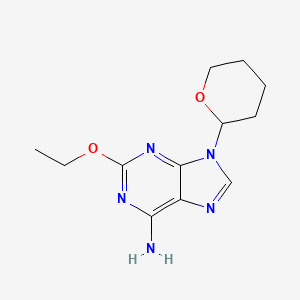
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
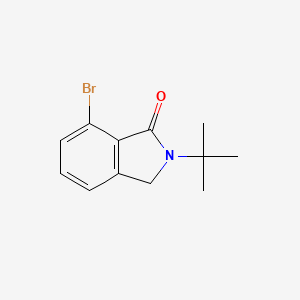
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
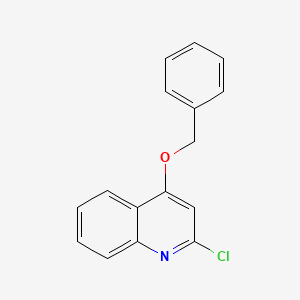
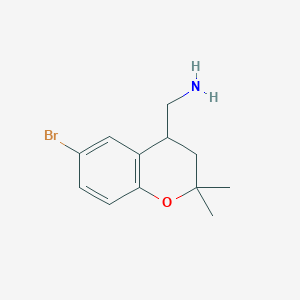
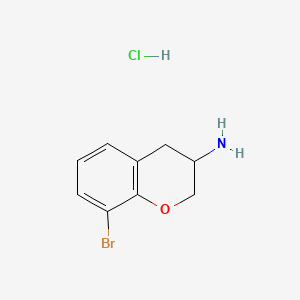
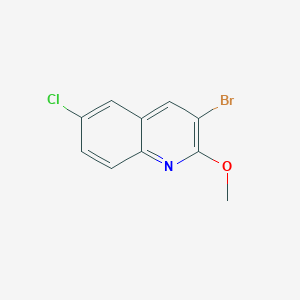
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
